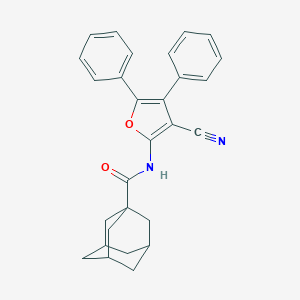
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide, also known as A-841720, is a small molecule inhibitor that targets the protein kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that play a crucial role in various signaling pathways involved in cell growth, differentiation, and apoptosis. A-841720 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide selectively inhibits the activity of PKC isoforms by binding to their regulatory domain, which prevents their activation. PKC isoforms are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting their activity, N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and protect against neuronal damage.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and protect against neuronal damage. It has also been shown to inhibit the growth and metastasis of cancer cells in preclinical models, without causing significant toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide is its potent and selective inhibition of PKC isoforms, which makes it a valuable tool for studying the role of PKC in various biological processes. However, its relatively low solubility and stability in aqueous solutions can limit its use in some experiments. Additionally, the lack of clinical data on its safety and efficacy in humans makes it difficult to assess its potential therapeutic applications.
Direcciones Futuras
Future research on N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide could focus on elucidating its mechanism of action in different cell types and signaling pathways, as well as exploring its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more stable and soluble analogs of N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide could improve its efficacy and reduce its limitations for lab experiments.
Métodos De Síntesis
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide can be synthesized using a multi-step process involving the reaction of 1-adamantylamine with 4,5-diphenyl-2-furancarboxylic acid, followed by the conversion of the resulting intermediate to the final product using a cyano group.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide has been shown to exhibit potent anti-tumor activity in various preclinical cancer models, including breast, lung, and prostate cancer. It works by inhibiting the activity of PKC isoforms, which are known to be overexpressed in many cancer types. N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide has also been studied for its potential anti-inflammatory and neuroprotective effects.
Propiedades
Nombre del producto |
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide |
|---|---|
Fórmula molecular |
C28H26N2O2 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5-diphenylfuran-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C28H26N2O2/c29-17-23-24(21-7-3-1-4-8-21)25(22-9-5-2-6-10-22)32-26(23)30-27(31)28-14-18-11-19(15-28)13-20(12-18)16-28/h1-10,18-20H,11-16H2,(H,30,31) |
Clave InChI |
UINJEWNOOYCONQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C#N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B305833.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B305835.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305837.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B305838.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B305839.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305846.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B305848.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B305853.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B305855.png)
![(5E)-5-[4-(diethylamino)benzylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione](/img/structure/B305857.png)



![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(4-methylbenzyl)imidazolidine-2,4-dione](/img/structure/B305861.png)